Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol

Descripción general

Descripción

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol is a terminal secondary tetrahydroxy-functional oligomer . It’s a water-soluble, non-ionic surfactant with a high hydrophilic-lipophilic balance (HLB) value . It has been shown to be non-toxic to human serum and kidney fibrosis cells in vitro .

Molecular Structure Analysis

The molecular formula of Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol is C34H72N2O12 . Its molecular weight is 700.94168 .Physical And Chemical Properties Analysis

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol has an average molecular weight (Mn) of 15,000 . It has a surface tension of 43 dyn/cm at 25 °C, 0.1 wt. % in H2O . Its viscosity is 1,100 cP at 77 °C . The melting point is 52 °C . The cloud point is >100 °C for a 1 wt. % aqueous solution . The density is 1.04 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Surface Cleaning Agent

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol is used as a cleaning agent for both hard and soft surfaces. Its high HLB value makes it an effective non-ionic surfactant, capable of removing dirt and grime from various surfaces without causing damage .

2. Defoaming Agent in Coatings and Water Treatment This compound serves as a defoamer in coatings and water treatment processes. It helps to reduce or eliminate the formation of foam, which can interfere with the application of coatings or the operation of water treatment systems .

Lubricant in Metalworking

In metalworking, ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol is utilized as a lubricant. It facilitates smoother operations by reducing friction between metal surfaces during machining, cutting, or shaping processes .

Anti-Foaming Aid

As an anti-foaming aid, this chemical helps to control and prevent the formation of foam in industrial processes, ensuring that machinery and systems function efficiently without the disruption caused by excessive foam .

Extender for Polyesters and Polyurethanes

It acts as an extender for linear and cross-linked polyesters and polyurethanes, enhancing their properties and performance in various applications, such as in the production of plastics or fibers .

Non-Toxicity in Biomedical Research

Due to its non-toxic nature to human serum and kidney fibrosis cells in vitro, this compound has potential applications in biomedical research where it could be used as a solvent or carrier without adverse effects on human cells .

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol (ETT) is a non-ionic surfactant . It primarily targets the surface tension of liquids, reducing it significantly . This property makes it useful in various applications, including as a defoamer in coatings and water treatment, and as a lubricant in metalworking .

Mode of Action

ETT interacts with its targets by adhering to the surface of the liquid, disrupting the uniformity of the surface tension . This interaction results in a reduction of the surface tension, leading to the dispersion of foam in coatings and water treatment processes . In metalworking, it acts as a lubricant, reducing friction between surfaces .

Biochemical Pathways

It has been shown to inhibit the deposition of tin (sn) in electrochemical reactions . This inhibition is dependent on the concentration of ETT, the rotation speed, and the potential scan rate .

Pharmacokinetics

It is known to be water-soluble , which suggests that it could be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on the specific application and dosage.

Result of Action

The primary result of ETT’s action is the reduction of surface tension in liquids . In the context of tin electroplating, ETT inhibits the deposition of tin, affecting the overall efficiency of the process .

Action Environment

The action of ETT is influenced by environmental factors such as temperature and pH. For instance, it has a cloud point (the temperature above which the surfactant becomes insoluble) of 71-75°C , indicating that its solubility and, consequently, its efficacy may decrease at higher temperatures

Propiedades

IUPAC Name |

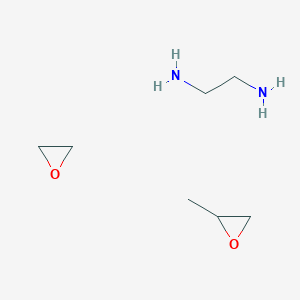

ethane-1,2-diamine;2-methyloxirane;oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O.C2H8N2.C2H4O/c1-3-2-4-3;3-1-2-4;1-2-3-1/h3H,2H2,1H3;1-4H2;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSMQAWUTCXMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1.C1CO1.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26316-40-5 | |

| Record name | 1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26316-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol | |

CAS RN |

26316-40-5 | |

| Record name | 1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine, ethoxylated and propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, 1,2-ethanediylbis(nitrilodialkylene) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B566525.png)

![(4Z,6Z,8Z,10E)-2H-Cyclonona[d][1,2]oxazole](/img/structure/B566526.png)